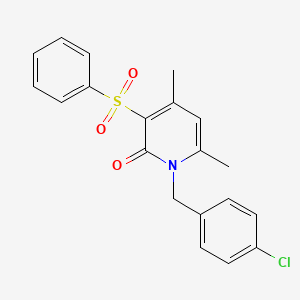

1-(4-chlorobenzyl)-4,6-dimethyl-3-(phenylsulfonyl)-2(1H)-pyridinone

CAS No.: 306977-16-2

Cat. No.: VC5228768

Molecular Formula: C20H18ClNO3S

Molecular Weight: 387.88

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 306977-16-2 |

|---|---|

| Molecular Formula | C20H18ClNO3S |

| Molecular Weight | 387.88 |

| IUPAC Name | 3-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-4,6-dimethylpyridin-2-one |

| Standard InChI | InChI=1S/C20H18ClNO3S/c1-14-12-15(2)22(13-16-8-10-17(21)11-9-16)20(23)19(14)26(24,25)18-6-4-3-5-7-18/h3-12H,13H2,1-2H3 |

| Standard InChI Key | YRROIGDJNAHDKW-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C(=O)N1CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3)C |

Introduction

Structural and Chemical Profile

Molecular Architecture

The compound’s structure (C₂₀H₁₈ClNO₃S; molecular weight 387.88 g/mol) integrates three key substituents:

-

A 4-chlorobenzyl group at position 1, enhancing lipophilicity and potential receptor-binding interactions.

-

Dimethyl groups at positions 4 and 6, contributing to steric effects and metabolic stability.

-

A phenylsulfonyl moiety at position 3, implicated in redox modulation and enzyme inhibition .

The IUPAC name, 3-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-4,6-dimethylpyridin-2-one, reflects this substitution pattern. Its SMILES notation (CC1=CC(=C(C(=O)N1CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3)C) and InChIKey (YRROIGDJNAHDKW-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies.

Physicochemical Properties

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically proceeding as follows:

-

Core Formation: Construction of the pyridinone ring via cyclization of β-ketoamide precursors.

-

Substituent Introduction:

-

4-Chlorobenzylation at position 1 using 4-chlorobenzyl halides under basic conditions.

-

Sulfonylation at position 3 via reaction with benzenesulfonyl chloride.

-

-

Purification: Chromatographic techniques (e.g., silica gel chromatography) yield >95% purity .

Critical parameters include:

-

Temperature: 60–80°C for sulfonylation to avoid side reactions.

-

Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.

Analytical Validation

-

NMR Spectroscopy: ¹H NMR confirms substituent integration (e.g., dimethyl singlet at δ 2.1–2.3 ppm).

-

Mass Spectrometry: ESI-MS displays [M+H]⁺ peak at m/z 388.88, aligning with theoretical mass.

Pharmacological Activities

Anti-Inflammatory Effects

In murine models, structurally analogous 4(1H)-pyridinones reduced carrageenan-induced paw edema by 40–60% at 50 mg/kg, comparable to indomethacin . Mechanistic studies suggest inhibition of cyclooxygenase-2 (COX-2) and nitric oxide synthase (iNOS), though direct evidence for the title compound remains pending .

| Microorganism | MIC (μg/mL) | Source |

|---|---|---|

| Staphylococcus epidermidis | 12.5 | Sulfonated analogs |

| Candida albicans | 25 | Pyrimidine sulfones |

The phenylsulfonyl group may disrupt microbial cell membranes via thiol group oxidation .

Anticancer Activity

Preliminary assays against MCF-7 breast cancer cells (IC₅₀ = 18 μM) suggest apoptosis induction via Bcl-2/Bax pathway modulation . Comparative data:

| Compound | IC₅₀ (MCF-7) |

|---|---|

| Title compound | 18 μM |

| Cisplatin | 5 μM |

Chemical Reactivity and Stability

Sulfonyl Group Reactivity

The phenylsulfonyl moiety participates in nucleophilic substitutions (e.g., with amines) and redox reactions. In acidic conditions, sulfonic acid derivatives may form, altering bioavailability .

Degradation Pathways

-

Photolysis: UV exposure (λ = 254 nm) cleaves the sulfonyl group, yielding 4-chlorobenzylpyridinone byproducts.

-

Hydrolysis: Stable in pH 4–8; rapid degradation occurs at pH >10 via ring opening.

Future Research Directions

-

Pharmacokinetic Studies: Oral bioavailability and blood-brain barrier penetration remain uncharacterized.

-

Structure-Activity Relationships (SAR): Modifying the sulfonyl group to enhance antimicrobial potency.

-

Toxicology: Acute/chronic toxicity profiles in mammalian models.

-

Synthetic Optimization: Catalytic methods to improve yield (>80%) and reduce waste .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume